
Dorzolamide
概要
説明
Dorzolamide is a sulfonamide-derived carbonic anhydrase (CA) inhibitor primarily used to lower intraocular pressure (IOP) in glaucoma and ocular hypertension. It specifically targets CA-II, the dominant isoform in the ciliary processes responsible for aqueous humor secretion . By inhibiting CA-II, this compound reduces bicarbonate ion formation, thereby decreasing sodium and fluid transport, leading to a 17–32% IOP reduction in clinical studies . It also exhibits activity against CA-IV and CA-XII, though these isoforms are less critical for its ocular hypotensive effects .
This compound is formulated as a 2% ophthalmic solution, often combined with timolol (a beta-blocker) for additive IOP-lowering effects. Systemic absorption is minimal, but its metabolite, N-desethylthis compound, has a prolonged half-life (>120 days in erythrocytes), necessitating monitoring during long-term use .
準備方法
合成経路と反応条件: ドルゾラミドの合成には、いくつかの重要なステップが含まれます。 主要な方法の1つは、過酸、tert-ブチルヒドロペルオキシド、または過酸化水素などの酸化剤を使用して、ヒドロキシスルホンアミド中間体を酸化することです . このプロセスには、カルボン酸を使用してドルゾラミドのシス異性体とトランス異性体を分離することも含まれます .
工業生産方法: 工業的な設定では、ドルゾラミド塩酸塩は、ヒドロキシプロピルメチルセルロースを水と70〜90°Cで混合し、その後滅菌、冷却、ろ過することにより調製されます . その後、ドルゾラミド塩酸塩を緩衝剤、浸透圧調節剤、および水と40〜70°Cで混合し、ろ過してpHを5.5〜5.8に調整します .
化学反応の分析
反応の種類: ドルゾラミドは、酸化、還元、置換など、さまざまな化学反応を起こします。 例えば、過酸化水素を用いたスルフィドからスルホンへの酸化は、その合成における重要なステップです .
一般的な試薬と条件:
酸化: 過酸化水素、過酸、tert-ブチルヒドロペルオキシド。
主要な生成物: これらの反応から生成される主要な生成物はドルゾラミド塩酸塩であり、点眼薬に使用されます .
4. 科学研究への応用
ドルゾラミドは、幅広い科学研究への応用を持っています。
科学的研究の応用
Ocular Hypertension and Glaucoma Management
Dorzolamide is most recognized for its role in treating ocular hypertension and open-angle glaucoma. Clinical trials have demonstrated its effectiveness in significantly lowering IOP. For instance, a study reported that mean IOP decreased from 27.1 mm Hg at baseline to 23.5 mm Hg after four weeks of treatment, showcasing a reduction of approximately 13.3% compared to placebo . The drug is often used alone or in combination with other medications, such as timolol, to enhance therapeutic outcomes.
Combination Therapy
The fixed-dose combination of this compound and timolol has shown superior efficacy compared to either agent used alone. Research indicates that this combination not only lowers IOP but also improves ocular blood flow, which is crucial for preserving optic nerve health in glaucoma patients . Additionally, the combination has been associated with improved patient adherence due to reduced dosing frequency.
Preoperative Use
This compound has been investigated for its potential preoperative benefits in patients undergoing cataract surgery or laser procedures. It has been shown to prevent spikes in IOP following neodymium-doped yttrium aluminum garnet (Nd:YAG) laser capsulotomy, thus enhancing surgical outcomes .
Acanthamoeba Keratitis Treatment
Recent studies have explored this compound's antiamoebic properties against Acanthamoeba castellanii, the causative agent of Acanthamoeba keratitis. In vitro studies suggest that this compound may have additive effects when used alongside systemic acetazolamide, providing a potential therapeutic avenue for this challenging condition .
Research on Pharmacokinetics
Pharmacokinetic studies have shown that this compound achieves higher concentrations in ocular tissues compared to other carbonic anhydrase inhibitors like brinzolamide. This characteristic may contribute to its enhanced efficacy in lowering IOP and improving ocular health in patients with glaucoma .
Case Study 1: Efficacy in Glaucoma Patients
A double-masked, randomized controlled trial involving 48 patients demonstrated that this compound effectively reduced IOP over four weeks without significant adverse effects. The study highlighted the drug's safety profile, with no clinically significant changes observed in systemic parameters .
Case Study 2: Combination Therapy Outcomes
In a comparative study of the this compound/timolol fixed combination versus monotherapy, patients receiving the combination experienced greater reductions in IOP and improved ocular blood flow metrics. This finding supports the use of fixed combinations for enhanced therapeutic efficacy .
Summary Table of this compound Applications
作用機序
ドルゾラミドは、眼の毛様体上皮における炭酸脱水酵素IIおよびIVを阻害することにより作用を発揮します . この阻害は、腎尿細管における水素イオンの分泌を減少させ、ナトリウム、カリウム、重炭酸塩、および水の腎排泄を増加させます . その結果、房水の産生が減少し、眼圧が低下します .
類似の化合物:
ラタノプロスト: 緑内障と眼圧亢進の治療に使用される別の点眼薬です.
ブリンゾラミド: ドルゾラミドと同様の炭酸脱水酵素阻害剤であり、同じ適応症に使用されます.
ビマトプロスト: 緑内障と眼圧亢進に使用される点眼薬です.
比較: ドルゾラミドは、経口炭酸脱水酵素阻害剤とは異なり、全身的な副作用を引き起こすことなく炭酸脱水酵素を阻害できるという点で独特です . これは、点眼薬のβ遮断薬に十分に反応しない患者に好まれることがよくあります . ラタノプロストやビマトプロストと比較して、ドルゾラミドは房水の流出を増加させるのではなく、房水の産生を減少させることに焦点を当てた異なる作用機序を持っています .
類似化合物との比較
Other Carbonic Anhydrase Inhibitors
Brinzolamide
- Mechanism : Like Dorzolamide, Brinzolamide inhibits CA-II but has higher lipophilicity, enhancing corneal penetration .
- Efficacy : In a crossover study, Brinzolamide 1% twice daily showed comparable IOP reduction to this compound 2% three times daily when added to timolol .
- Tolerability : Brinzolamide causes less ocular burning (15% incidence) compared to this compound (45% incidence) due to its buffered formulation .
Acetazolamide
- Administration: Orally or intravenously administered, unlike topical this compound.
- Efficacy : Reduces aqueous humor production by 30–40%, stronger than this compound’s 17–32% .
- Side Effects : Systemic side effects (e.g., metabolic acidosis, paresthesia) limit its use compared to this compound’s localized profile .
Combination Therapies
This compound/Timolol Fixed Combination
- Efficacy : Combined therapy reduces IOP by 27–35%, outperforming either drug alone (additive effect) .
- Tolerability: Higher incidence of burning/stinging (45%) compared to timolol monotherapy (27%) but preferred over pilocarpine combinations due to fewer systemic effects .
Novel CA Inhibitors and Derivatives
Compounds 7a–e
- Physicochemical Properties : Compared to this compound, these derivatives have lower lipophilicity (LogD7.4: 0.8–1.2 vs. This compound’s 1.5) and higher polar surface area (PSA: 120–140 Ų vs. 102 Ų), favoring conjunctival over corneal permeability .
Parameter | This compound | Compound 7a | Compound 7e |
---|---|---|---|
LogD7.4 | 1.5 | 0.8 | 1.2 |
PSA (Ų) | 102 | 130 | 140 |
Permeability Route | Corneal | Conjunctival | Conjunctival |
NO-Donating Derivatives (Compounds 1, 3, 6)
- Dual Action: Inhibit CA-II (Ki: 0.8–1.2 nM, similar to this compound) and release nitric oxide (NO), enhancing vasodilation .
- Efficacy : Compound 6 reduced IOP by 7.2 mmHg at 60 minutes, matching this compound’s effect (7.4 mmHg) but with faster onset (30 minutes) .
Comparison with Adrenergic Agonists
Brimonidine
- Mechanism : Alpha-2 agonist reducing aqueous production and increasing uveoscleral outflow.
- Efficacy: In monotherapy, Brimonidine 0.2% achieved greater IOP reduction (22–25%) than this compound (18–20%) at peak timepoints .
- Side Effects : Lower incidence of burning (5%) but higher systemic effects (e.g., dry mouth, fatigue) .
生物活性
Dorzolamide is a carbonic anhydrase inhibitor primarily used to lower intraocular pressure (IOP) in conditions like glaucoma and ocular hypertension. Its mechanism involves inhibiting the enzyme carbonic anhydrase II (CA-II), which plays a crucial role in bicarbonate production and fluid transport in the eye. This article delves into the biological activity of this compound, highlighting its pharmacological effects, clinical studies, and potential applications beyond its traditional use.
This compound selectively inhibits CA-II, exhibiting a 4000-fold higher affinity for this isoenzyme compared to CA-I. By reducing bicarbonate ion production, this compound decreases sodium and fluid transport in the ciliary processes of the eye, leading to a reduction in aqueous humor secretion and consequently lowering IOP .
Enzyme | Affinity | Effect |
---|---|---|
Carbonic Anhydrase II (CA-II) | High (4000-fold) | Inhibition of bicarbonate production |
Carbonic Anhydrase I (CA-I) | Low | Minimal effect on aqueous humor secretion |
Intraocular Pressure Reduction
Clinical trials demonstrate that this compound effectively lowers IOP. In a study involving patients with open-angle glaucoma, this compound reduced mean IOP from 27.1 mm Hg to 23.5 mm Hg after 4 weeks of treatment, representing a 13.3% decrease .
Table 2: IOP Changes with this compound Treatment
Time Point | Baseline IOP (mm Hg) | Post-Treatment IOP (mm Hg) | % Change |
---|---|---|---|
Morning Trough | 27.1 | 23.5 | -13.3% |
Peak Activity | 26.8 | 21.8 | -18.4% |
Corneal Thickness Effects
In patients with compromised corneal endothelium, this compound significantly increased central corneal thickness (CCT) by an average of 26.3 μm compared to only 3.3 μm in the placebo group over four weeks .
Table 3: Changes in Central Corneal Thickness (CCT)
Group | CCT Change (μm) | 95% Confidence Interval |
---|---|---|
This compound | 26.3 | 8.8 to 43.7 |
Placebo | 3.3 | -0.5 to 7.1 |
Antibacterial Activity
Recent research has revealed that this compound exhibits potent antibacterial activity against vancomycin-resistant enterococci (VRE). In vitro studies showed that this compound inhibited growth at concentrations ranging from 1 µg/mL to 8 µg/mL , demonstrating significant synergy with gentamicin against VRE strains .
Case Study: Efficacy Against VRE
In an animal model, this compound treatment resulted in a reduction of VRE burden in fecal samples by up to 99.99% after five days . This suggests potential for repurposing this compound in treating bacterial infections.
Safety Profile
This compound is generally well-tolerated, with common side effects including transient local burning or stinging and a bitter taste . Clinical studies report no significant changes in systemic safety parameters when administered topically .
Table 4: Common Adverse Effects of this compound
Adverse Effect | Incidence (%) |
---|---|
Bitter taste | ~10% |
Local burning/stinging | ~20% |
Conjunctivitis | ~12% |
特性
IUPAC Name |
(4S,6S)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4S3/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16/h5-6,8,12H,3-4H2,1-2H3,(H2,11,15,16)/t6-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVUPMFITXYVAF-XPUUQOCRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@H]1C[C@@H](S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022960 | |
Record name | Dorzolamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Dorzolamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015007 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
6.99e-01 g/L | |
Record name | Dorzolamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015007 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Elevated intraocular pressure is a characteristic manifestation of ocular hypertension or open-angle glaucoma. The level of intraocular pressure (IOP) is governed by the balance between the production of aqueous humour (by ocular ciliary processes) and its outflow from the anterior segment of the eye via trabecular (conventional) or uveoscleral (unconventional) pathways. When there is an increase in the resistance to the trabecular outflow of aqueous humour, the intraocular pressure is elevated. Subsequently, optic nerve damage can occur from blood flow restrictions and mechanical distortion of ocular structures. Optic nerve damage can further result in optic disc cupping and progressive visual field loss (and blindness in some cases). Carbonic anhydrase (CA) is a ubiquitous enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate ions and dehydration of carbonic acid. In the ocular ciliary processes, the local production of bicarbonate by CAs promotes sodium and fluid transport. CA-II is a key isoenzyme found primarily in red blood cells (RBCs) that regulates aqueous humour production. Dorzolamide is a highly specific CA-II inhibitor, where it displays a 4000-fold higher affinity for carbonic anhydrase II than carbonic anhydrase I. The inhibition of CA-II in the ciliary process disrupts the formation of bicarbonate ions and reduces sodium and fluid transport, which leads to decreased aqueous humour secretion and reduced intraocular pressure. | |
Record name | Dorzolamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00869 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
120279-96-1 | |
Record name | Dorzolamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120279-96-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dorzolamide [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120279961 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dorzolamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00869 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dorzolamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DORZOLAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JDX055TW1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Dorzolamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015007 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
283 - 285 °C | |
Record name | Dorzolamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00869 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dorzolamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015007 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。